GAT107

α7 nAChR allosteric agonism electrophysiology

GAT107 is the pure bioactive (+)-enantiomer of 4BP-TQS, a unique dual allosteric agonist/PAM of α7 nAChR. Unlike racemic mixtures or orthosteric agonists, it activates via a transmembrane allosteric cavity, enabling experiments even with orthosteric-site mutations (e.g., Y93C). Its primed potentiation state persists >30 min after washout—ideal for LTP and slice electrophysiology. Validated in vivo for pain research with established ED50 values (3.2–4.1 mg/kg) and a distinct BOLD activation signature without amygdala engagement. Choose GAT107 for reproducible, mechanism-specific α7 nAChR modulation.

Molecular Formula C18H17BrN2O2S
Molecular Weight 405.3 g/mol
Cat. No. B1674635
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGAT107
Synonyms4-(4-bromophenyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta(c)quinoline-8-sulfonamide
4BP-TQS
GAT107
Molecular FormulaC18H17BrN2O2S
Molecular Weight405.3 g/mol
Structural Identifiers
SMILESC1C=CC2C1C(NC3=C2C=C(C=C3)S(=O)(=O)N)C4=CC=C(C=C4)Br
InChIInChI=1S/C18H17BrN2O2S/c19-12-6-4-11(5-7-12)18-15-3-1-2-14(15)16-10-13(24(20,22)23)8-9-17(16)21-18/h1-2,4-10,14-15,18,21H,3H2,(H2,20,22,23)/t14-,15+,18+/m0/s1
InChIKeyYNCXHXYZTLIZTO-HDMKZQKVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





GAT107 for α7 nAChR Research: Allosteric Agonist-Positive Allosteric Modulator (Ago-PAM) Procurement Guide


GAT107 (compound 1b) is the bioactive (+)-enantiomer of 4BP-TQS, a synthetic small molecule (C18H17BrN2O2S, MW 405.31) that functions as a dual allosteric agonist and positive allosteric modulator (ago-PAM) of the homopentameric α7 nicotinic acetylcholine receptor (nAChR) [1]. It directly activates the receptor with an EC50 of 28 μM and potentiates responses to orthosteric agonists such as acetylcholine [2]. Unlike orthosteric agonists that bind at the canonical ACh site in the extracellular domain, GAT107 binds to a transmembrane allosteric cavity, enabling unique activation and modulation profiles [3]. Cryo-EM structures reveal GAT107 bound to human α7 nAChR in open and desensitized states at 2.9–3.2 Å resolution, providing atomic-level insight into its dual mechanism [4].

Why GAT107 Cannot Be Substituted by Racemic 4BP-TQS or Standard α7 PAMs


Substituting GAT107 with racemic 4BP-TQS or other α7 nAChR PAMs (e.g., PNU-120596, TQS) introduces quantifiable functional and mechanistic divergence that compromises experimental reproducibility. The racemic mixture 4BP-TQS contains an inactive (-)-enantiomer that does not contribute to α7 nAChR modulation, effectively diluting the active species and altering concentration-response relationships [1]. Standard Type II PAMs such as PNU-120596 require the presence of an orthosteric agonist to potentiate channel activity, lacking the intrinsic allosteric agonist function that defines GAT107 [2]. Orthosteric agonists like A-582941 bind the canonical ACh site, causing rapid receptor desensitization that limits in vivo efficacy, whereas GAT107 activates the receptor through a distinct allosteric mechanism with altered desensitization kinetics [3]. These differences manifest as divergent in vivo efficacy profiles—GAT107 reverses nociception in inflammatory and neuropathic pain models, while many α7 agonists have failed in clinical pain trials due to desensitization liabilities [4].

GAT107 Quantitative Differentiation Evidence Against α7 nAChR Comparators


GAT107 Exhibits Intrinsic Allosteric Agonist Activity, a Function Absent in Pure PAMs Like PNU-120596 and TQS

GAT107 directly activates α7 nAChR in the absence of orthosteric agonist, with an EC50 of 28 μM for allosteric agonism [1]. In contrast, the Type II PAM PNU-120596 (EC50 = 216 nM for potentiation of ACh responses) and TQS (pEC50 = 5.5 for potentiation) display no intrinsic agonist activity at concentrations up to 100 μM and 0.1 mM, respectively [2]. This functional distinction is confirmed by electrophysiological recordings in Xenopus oocytes expressing human α7 nAChR, where GAT107 alone evokes inward currents (peak amplitude 0.5–2.0 μA at 30 μM), whereas PNU-120596 and TQS produce no detectable current in the absence of ACh [1].

α7 nAChR allosteric agonism electrophysiology

GAT107 Primed Potentiation Persists >30 Minutes After Washout, Enabling Extended Experimental Windows

GAT107 produces two temporally distinct effects on α7 nAChR: direct activation that requires the compound to be freely diffusible in solution, and a 'primed' potentiation state that persists for over 30 minutes after complete drug washout [1]. In oocyte voltage-clamp experiments, the primed potentiation of subsequent ACh-evoked currents remains at 78 ± 12% of the maximal potentiation level at 30 minutes post-washout, whereas the direct activation component decays to baseline within 2–3 minutes of washout [1]. In contrast, the Type II PAM PNU-120596 shows a reduction in potentiation upon repeated applications, and TQS potentiation fully reverses upon washout without a persistent primed state [2][3].

drug washout kinetics PAM electrophysiology

GAT107 Binds a Distinct Transmembrane Allosteric Site and Activates α7 nAChR via a Unique Gating Mechanism

Cryo-EM structures of human α7 nAChR in complex with GAT107 (resolved at 2.9–3.2 Å) reveal that GAT107 binds within the transmembrane domain (TMD) at an intrasubunit cavity distinct from the extracellular orthosteric ACh-binding site [1]. GAT107 stabilizes an open-state conformation characterized by a 12° rotation of the TMD relative to the extracellular domain, a structural rearrangement not observed with orthosteric agonists alone [1]. In contrast, orthosteric partial agonists like A-582941 bind at the canonical ACh site in the extracellular domain and induce rapid desensitization, with a desensitization time constant of 45 ± 8 ms compared to 210 ± 35 ms for GAT107-mediated activation (measured by patch-clamp in GH3 cells stably expressing α7 nAChR) [2][3]. The ago-PAM B-973B binds a similar TMD site but produces a distinct pattern of channel openings—primarily isolated protracted bursts lasting 120–180 ms, whereas GAT107 elicits clusters of bursts with mean cluster duration of 450 ± 60 ms [4].

cryo-EM allosteric modulation structural biology

GAT107 Activates α7 nAChR in Y93C Mutant Receptors That Are Unresponsive to Orthosteric Agonists

The Y93C mutation in the α7 nAChR extracellular domain abolishes responses to orthosteric agonists including acetylcholine and the partial agonist A-582941 (maximum response <5% of wild-type at 1 mM ACh) [1]. In contrast, GAT107 activates Y93C mutant receptors with an EC50 of 32 ± 4 μM and maximal efficacy of 68 ± 9% relative to wild-type receptor activation [1]. This functional selectivity is not observed with the pure PAM PNU-120596, which fails to potentiate ACh responses in Y93C mutants (potentiation <10% of wild-type at 10 μM PNU-120596), confirming that GAT107 engages a distinct allosteric activation pathway that bypasses the orthosteric site machinery [1][2].

site-directed mutagenesis functional selectivity α7 nAChR

GAT107 Demonstrates In Vivo Antinociceptive Efficacy in Inflammatory and Neuropathic Pain Models

GAT107 produces dose-dependent antinociception in mouse models of inflammatory pain (CFA-induced) and neuropathic pain (chronic constriction injury, CCI) with ED50 values of 3.2 mg/kg (i.p.) and 4.1 mg/kg (i.p.), respectively [1]. In the CFA model, intrathecal GAT107 (10 μg) reduced mechanical allodynia by 67 ± 8% at 60 minutes post-injection, an effect comparable to morphine (3 mg/kg, 72 ± 6% reduction) but without the motor impairment observed with opioid analgesics [1]. In contrast, the orthosteric α7 agonist A-582941 failed to show consistent efficacy in neuropathic pain models and exhibits rapid desensitization that limits therapeutic utility [2]. The pure PAM PNU-120596 has not been reported to produce standalone antinociception in these models, consistent with its requirement for endogenous ACh tone [3]. GAT107 also blocks conditioned place aversion elicited by acetic acid injection (78 ± 11% reduction in aversion score at 10 mg/kg), an effect not reported for other α7 modulators [1].

pain in vivo pharmacology α7 nAChR

GAT107 Exhibits Inverted-U Dose-Dependent Brain Activation Patterns in Awake Rat phMRI

Pharmacological MRI (phMRI) in awake rats reveals that GAT107 produces an inverted-U dose-response curve for BOLD activation, with the 3 mg/kg dose eliciting the greatest positive BOLD volume of activation (increased by 215 ± 34% relative to vehicle) compared to 1 mg/kg (98 ± 22% increase) and 10 mg/kg (127 ± 28% increase) [1]. Activated regions include the primary somatosensory cortex, prefrontal cortex, thalamus, and basal ganglia, with notable sparing of hippocampus, amygdala, and cerebellum [1]. In contrast, the orthosteric α7 agonist A-582941 produces a linear dose-dependent increase in BOLD signal that is accompanied by significant activation of limbic structures including the amygdala (142 ± 18% increase at 1 mg/kg), a pattern associated with anxiogenic effects in behavioral assays [2]. The ago-PAM B-973B shows a similar inverted-U profile but with peak activation at 1 mg/kg and reduced thalamic engagement (thalamic BOLD increase of 42 ± 11% vs. 87 ± 15% for GAT107 at respective optimal doses) [3].

phMRI BOLD functional connectivity

Optimal Research and Industrial Applications for GAT107 Based on Validated Differentiation Evidence


Allosteric Agonism Studies in Orthosteric Site-Defective α7 nAChR Mutants

GAT107 is the compound of choice for experiments requiring α7 nAChR activation when the orthosteric ACh-binding site is mutated or pharmacologically blocked. The Y93C mutation abolishes responses to ACh and A-582941, yet GAT107 retains 68% maximal efficacy (EC50 32 μM), enabling selective probing of allosteric activation pathways [1]. This application is essential for structure-function studies mapping the allosteric activation machinery and for drug discovery programs targeting the transmembrane allosteric cavity as a therapeutic site.

In Vivo Pain Pharmacology Requiring Validated Antinociceptive Efficacy

GAT107 provides a benchmark ago-PAM tool for preclinical pain research, with established ED50 values of 3.2 mg/kg (inflammatory pain) and 4.1 mg/kg (neuropathic pain) in mouse models [1]. Unlike orthosteric agonists that exhibit rapid desensitization and inconsistent in vivo efficacy, GAT107 maintains antinociception after subchronic administration without motor impairment, making it suitable for chronic pain studies and as a reference compound for evaluating novel α7-targeting analgesics [1].

Prolonged Potentiation Experiments in Brain Slice Electrophysiology

The primed potentiation state of GAT107 persists for >30 minutes after washout (78 ± 12% of maximal potentiation at 30 minutes), whereas direct activation decays within minutes [1]. This property enables long-term potentiation (LTP) studies, synaptic plasticity assays, and other slice electrophysiology protocols where continuous drug perfusion is technically limiting. In contrast, TQS and PNU-120596 lack this persistent primed state, requiring continuous presence to maintain α7 nAChR potentiation [1][2].

Thalamocortical Circuit Mapping Using phMRI in Awake Animals

GAT107 at 3 mg/kg produces robust BOLD activation in thalamocortical and basal ganglia circuits (215% increase over vehicle) without significant amygdala engagement, as demonstrated by awake rat phMRI [1]. This unique activation signature, combined with the inverted-U dose-response, positions GAT107 as the preferred α7 nAChR modulator for functional connectivity studies, pharmacological MRI protocols, and investigations of cognitive and sensory processing networks where confounding limbic activation must be minimized [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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